Calcium levofolinate

Catalog No.
S996804
CAS No.
80433-71-2
M.F
C20H23CaN7O7
M. Wt
513.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium levofolinate

CAS Number

80433-71-2

Product Name

Calcium levofolinate

IUPAC Name

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C20H23CaN7O7

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12-,13-;/m0./s1

InChI Key

BZPWXVJDMRBCMD-QNTKWALQSA-N

SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Solubility

DMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)

Synonyms

Calcium Folinate

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca]

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca]

Rescue Agent for Folate Antagonist Chemotherapy

Levoleucovorin calcium plays a crucial role in mitigating the side effects of certain chemotherapy drugs, particularly folate antagonists (). These drugs, like methotrexate, target rapidly dividing cells by inhibiting folate metabolism. However, they can also harm healthy tissues with high cell turnover.

Levoleucovorin calcium acts as a rescue agent by replenishing folate stores in healthy cells (). This helps protect healthy tissues from the toxic effects of folate antagonists, allowing for higher chemotherapy doses with reduced side effects.

Investigating Folate Metabolism and Deficiency

Researchers use levoleucovorin calcium to study folate metabolism pathways in cells and organisms. By manipulating folate levels with this compound, scientists can gain insights into the mechanisms by which folate is utilized and its impact on various biological processes ().

Furthermore, levoleucovorin calcium can be employed to model folate deficiency states in research models. This allows scientists to investigate the physiological consequences of folate depletion and develop strategies to address them ().

Cell Culture Studies

Levoleucovorin calcium finds application in cell culture experiments where researchers aim to maintain or enhance cell growth. Folate is an essential nutrient for cell division and proliferation. Adding levoleucovorin calcium to cell culture media ensures adequate folate availability, promoting optimal cell growth and function ().

Levoleucovorin calcium is a synthetic form of the folinic acid, the active metabolite of folic acid (vitamin B9) []. Unlike folic acid, levoleucovorin does not require conversion by the enzyme dihydrofolate reductase (DHFR) for its activity []. This property makes it valuable in specific situations.

Significance:

  • Cancer treatment: Levoleucovorin is used in combination with some chemotherapy drugs, like methotrexate, to enhance their effectiveness or to reduce their side effects [].
  • Folate deficiency treatment: When oral folic acid supplementation is not possible, levoleucovorin can be administered intravenously to treat megaloblastic anemia caused by folate deficiency [].

Molecular Structure Analysis

Levoleucovorin calcium has a complex molecular structure with several key features:

  • Pteridine ring: It contains a pteridine ring system, a bicyclic aromatic structure common in folates [].
  • Glutamate chain: A glutamate chain attached to the pteridine ring provides a site for attachment to other molecules [].
  • Leucovorin vs. Folinic Acid: Levoleucovorin is the L-isomer of folinic acid, meaning a specific spatial arrangement of its atoms. This specific form is the biologically active one [].

Chemical Reactions Analysis

Synthesis

Levoleucovorin is a synthetic compound typically produced from folic acid through a multistep chemical process. Detailed information on the specific reactions involved is commercially confidential.

Other relevant reactions:

  • Mechanism of action: Levoleucovorin participates in folate-dependent metabolic pathways crucial for DNA synthesis and cell division.
  • Interaction with antifolates: It can counteract the effects of certain folate antagonists (e.g., methotrexate) by providing essential folate metabolites for cellular processes [].

Due to the complexity of these biological processes, detailed balanced chemical equations are not typically presented.


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder.
  • Melting point: Decomposes above 280°C.
  • Solubility: Freely soluble in water, slightly soluble in alcohol.
  • Stability: Light sensitive, solutions should be protected from light.

Levoleucovorin plays a crucial role in cellular processes by providing essential folate metabolites for purine and pyrimidine synthesis, both of which are critical for DNA replication and cell division. In cancer treatment, it can:

  • Enhance chemotherapy: When used with specific chemotherapeutic agents like fluorouracil, levoleucovorin can increase the drug's efficacy by stabilizing its active metabolite.
  • Reduce toxicity: Following high-dose methotrexate therapy, levoleucovorin administration can “rescue” healthy cells by providing the necessary folate metabolites, thereby reducing the drug’s toxic effects [].

Levoleucovorin is generally well-tolerated, but some side effects can occur, including nausea, vomiting, diarrhea, and allergic reactions.

  • Toxicity: High doses can cause excessive folate accumulation, leading to potential neurological complications.
  • Contraindications: Levoleucovorin should not be used with vitamin B12 deficiency without co-administration of B12, as it can worsen the neurological symptoms.
. As a reduced folate, it can be converted into tetrahydrofolate, which is essential for the synthesis of purines and pyrimidines. This conversion bypasses the need for dihydrofolate reductase, an enzyme inhibited by methotrexate. Consequently, calcium levofolinate can replenish the depleted tetrahydrofolate levels in cells undergoing rapid division due to chemotherapy .

The chemical structure of calcium levofolinate can be represented by the following formula:

C20H21CaN7O7\text{C}_{20}\text{H}_{21}\text{CaN}_{7}\text{O}_{7}

This structure allows it to interact with various enzymes involved in nucleotide metabolism, thus facilitating DNA synthesis and repair processes.

Calcium levofolinate exhibits significant biological activity, particularly in oncology. It acts as a rescue agent for normal cells during high-dose methotrexate therapy by preventing the accumulation of toxic metabolites that result from disrupted folate metabolism. Additionally, it enhances the cytotoxic effects of 5-fluorouracil by stabilizing its binding to thymidylate synthase, an enzyme critical for DNA synthesis .

The synthesis of calcium levofolinate typically involves several chemical processes starting from folic acid. One common method includes:

  • Reduction: Folic acid is reduced to formyl tetrahydrofolate.
  • Formylation: The reduction product is then formylated to yield levoleucovorin.
  • Purification: The final product undergoes recrystallization and purification steps to achieve high purity levels suitable for pharmaceutical use .

Various patents detail specific methods aimed at maximizing yield and purity while minimizing by-products during synthesis .

Calcium levofolinate is primarily used in:

  • Oncology: As a rescue agent during high-dose methotrexate therapy and as an adjunct to 5-fluorouracil in treating colorectal cancer.
  • Anemia Treatment: It is also prescribed for treating folate deficiency anemia due to its role as a bioactive folate derivative .
  • Detoxification: It serves as a detoxifying agent for patients undergoing antifolate treatments .

Studies have demonstrated that calcium levofolinate interacts with various chemotherapeutic agents, enhancing their efficacy while reducing toxicity. For instance, when administered alongside methotrexate, it significantly mitigates adverse side effects associated with high doses of this drug. Additionally, its combination with 5-fluorouracil has shown improved therapeutic outcomes in colorectal cancer treatment regimens such as FOLFOX and FOLFIRI .

Calcium levofolinate shares similarities with several other compounds within the folate family. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Calcium levofolinateLevorotatory isomerActive form; enhances 5-fluorouracil efficacy
LeucovorinRacemic mixtureContains both enantiomers; less potent than levoleucovorin
Folinic acidNon-specific mixtureUsed similarly but less effective than calcium levofolinate
Folic acidNatural vitaminPrecursor; requires reduction for biological activity

Calcium levofolinate stands out due to its specific pharmacological properties as the active form of folinic acid that directly participates in cellular metabolism without requiring enzymatic conversion .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

513.1284869 g/mol

Monoisotopic Mass

513.1284869 g/mol

Heavy Atom Count

35

UNII

RPR1R4C0P4
R3W57OBQ5W

Related CAS

58-05-9 (Parent)

Wikipedia

Levoleucovorin calcium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Stability Shelf Life

Bulk: Calcium leucovorin was stable in bulk form after 4 weeks storage at 60 ° C (HPLC). Solution: Leucovorin in 0.1 N NaOH (pH 13) and in deionized water (pH6) was stable at room temperature under laboratory illumination for at least 24 hours (HPLC).

Dates

Modify: 2023-08-15

Explore Compound Types